Lipophilicity & H-Bond Capacity vs. Phenylpiperazine Analog
The ethyl carboxylate group in the target compound provides a distinct lipophilicity and hydrogen bonding profile compared to analogs such as 1-(3-methyl-4-propoxybenzenesulfonyl)-4-phenylpiperazine (CAS 898639-18-4). The target compound has 6 hydrogen bond acceptors (HBA) vs. 3 for the phenyl analog, and an XLogP3 of 2.3, which is lower than the predicted ~3.5 for the more lipophilic phenyl-substituted analog [1]. This difference in polarity can critically influence CNS penetration and off-target binding, as CB1R inverse agonists require careful modulation of brain exposure to avoid adverse neuropsychiatric effects [2].
HBA: 6 vs 3
ΔXLogP3 ≈ −1.2; ΔHBA = +3
| Evidence Dimension | Physicochemical Properties (Lipophilicity & H-Bond Acceptors) |
|---|---|
| Target Compound Data | XLogP3: 2.3, HBA: 6 [1] |
| Comparator Or Baseline | 1-(3-Methyl-4-propoxybenzenesulfonyl)-4-phenylpiperazine: predicted XLogP3 ~3.5, HBA: 3 |
| Quantified Difference | ΔXLogP3 ≈ -1.2; ΔHBA = +3 |
| Conditions | Computed properties using PubChem XLogP3 algorithm |
Why This Matters
Lower lipophilicity and higher hydrogen bonding capacity suggest potentially reduced passive brain penetration, a critical safety differentiator for peripherally-restricted CB1R antagonists.
- [1] PubChem. CID 6472617. Ethyl 4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazinecarboxylate. XLogP3-AA 2.3; Hydrogen Bond Acceptor Count 6. View Source
- [2] Sharma MK, Murumkar PR, Barmade MA, Giridhar R, Yadav MR. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat. 2015;25(10):1093-116. PMID: 26161824. View Source
